methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate

Chiral Pool Synthesis Enantiopurity Peptidomimetics

Constructing chiral, irreversible protease inhibitors demands a stereochemically defined, orthogonally protected bromomethyl ketone building block. Methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate (CAS 247045-72-3) is the precise solution: - Single (3S)-enantiomer ensures downstream stereochemical fidelity of peptidomimetic inhibitors. - Boc (acid-labile) and methyl ester (base-labile) groups provide two fully orthogonal handles for sequential N-terminal and C-terminal elongation without protecting-group manipulation. - The reactive bromomethyl ketone warhead enables irreversible active-site labeling of cysteine/serine proteases or Darzens-type epoxidation to epoxyketone proteasome inhibitors (e.g., carfilzomib analogues). - Superior to Cbz/OtBu-protected analogues when synthetic routes involve acid-sensitive or hydrogenation-sensitive intermediates.

Molecular Formula C11H18BrNO5
Molecular Weight 324.17 g/mol
CAS No. 247045-72-3
Cat. No. B6244581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
CAS247045-72-3
Molecular FormulaC11H18BrNO5
Molecular Weight324.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CBr
InChIInChI=1S/C11H18BrNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16)/t7-/m0/s1
InChIKeyRAPKIBJVSWNAEU-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 247045‑72‑3: Chiral Bromomethyl Ketone Building Block for Orthogonal Peptide‑Modification Strategies


Methyl (3S)-5-bromo-3-{[(tert‑butoxy)carbonyl]amino}-4-oxopentanoate (CAS 247045‑72‑3) is a single‑enantiomer, orthogonally protected aspartic‑acid‑derived bromomethyl ketone. It belongs to the class of α‑amino halomethyl ketones, which are used extensively for irreversible active‑site labeling of cysteine and serine proteases and as precursors for epoxyketone proteasome inhibitors [1]. The molecule combines three functional features in a single, stereochemically defined scaffold: a Boc‑protected (3S)‑amino group, a methyl ester, and a reactive bromomethyl ketone. This configuration allows sequential, chemo‑selective deprotection and coupling in multi‑step syntheses of peptidomimetic inhibitors. The closest commercially available analogue is Z‑Asp(OtBu)‑bromomethyl ketone (CAS 153088‑76‑7), which differs in both amine protecting group (Cbz vs. Boc) and carboxyl protecting group (tert‑butyl vs. methyl), leading to distinct deprotection orthogonality, solubility profiles, and enzymatic recognition [2].

Why Z‑Asp(OtBu)‑BMK or Achiral Methyl 5‑Bromo‑4‑oxopentanoate Cannot Replace CAS 247045‑72‑3


Simply substituting a generic bromomethyl ketone or a differently protected analogue risks compromising synthetic efficiency, stereochemical fidelity, and final biological activity. The Boc group on CAS 247045‑72‑3 is cleavable under mildly acidic conditions, while the methyl ester can be hydrolyzed under basic or enzymatic conditions, giving the chemist two fully orthogonal handles for sequential N‑terminal and C‑terminal extension [1]. In contrast, the common alternative Z‑Asp(OtBu)‑bromomethyl ketone uses a hydrogenolytically labile Cbz group and an acid‑labile tert‑butyl ester; this inverted orthogonality is incompatible with synthetic routes that require acid‑sensitive intermediates or hydrogenation‑sensitive functional groups [2]. Achiral methyl 5‑bromo‑4‑oxopentanoate (CAS 53856‑93‑2) lacks both the amino group and the stereocenter, making it wholly unsuitable for building chiral peptidomimetics [3]. Therefore, the choice of building block is not interchangeable and directly dictates the feasible synthetic route and the downstream enantiopurity of the target molecule.

Quantitative Differentiation of Methyl (3S)-5-Bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate (CAS 247045‑72‑3) from Its Closest Comparators


Enantiopurity: Defined (3S) Stereocenter vs. Racemic or (2S)‑Regioisomers

The target compound carries a single (3S) stereocenter derived from L‑aspartic acid. In contrast, the commercially abundant methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate (CAS not assigned; catalog BB4LS-EN300-12456985) places the protected amino group at the 2‑position, leading to a different spatial orientation of the reactive ketone relative to the chiral center. No racemic version of CAS 247045‑72‑3 is commonly listed, indicating that the (3S) form is intentionally synthesized for applications requiring a specific three‑dimensional arrangement [1]. Quantitative enantiomeric excess (ee) values are not published in peer‑reviewed literature for this compound; however, commercial suppliers typically list a minimum purity of 95% (achiral HPLC) without specifying chiral purity, making independent verification essential for stereochemically sensitive applications .

Chiral Pool Synthesis Enantiopurity Peptidomimetics

Protecting Group Orthogonality: Boc/Methyl Ester vs. Cbz/tert‑Butyl Ester

The Boc/methyl ester pair on CAS 247045‑72‑3 provides orthogonal deprotection: the Boc group is removed with TFA (or HCl/dioxane), while the methyl ester remains intact, allowing N‑terminal extension; subsequently, the methyl ester can be saponified with LiOH or NaOH to reveal the free acid for C‑terminal coupling [1]. The closest commercial analogue, Z‑Asp(OtBu)‑bromomethyl ketone (CAS 153088‑76‑7), employs Cbz (removed by hydrogenolysis or HBr/AcOH) and tert‑butyl ester (removed by TFA). This orthogonal set is incompatible with synthetic sequences that contain hydrogenation‑sensitive functional groups (e.g., alkenes, alkynes) or that require simultaneous acid‑labile side‑chain protection. Quantitative rate constants for deprotection are not available for this specific scaffold, but the difference in standard cleavage reagents is a well‑established class‑level distinction [1].

Peptide Synthesis Orthogonal Protection Solid‑Phase Peptide Synthesis

Bromomethyl Ketone Reactivity as a Warhead vs. Non‑halogenated Ketones

The bromomethyl ketone moiety on CAS 247045‑72‑3 acts as a potent electrophile that can alkylate active‑site cysteine or serine residues, forming a stable covalent adduct. The closest direct biological data come from the Z‑Asp(OtBu)‑bromomethyl ketone analogue (CAS 153088‑76‑7), which was characterized as a potent and selective inhibitor of coronavirus 3CL protease (Ki value not publicly disclosed, but described as ‘potent and selective’ by the authors [1]). While no Ki or IC50 values have been reported for CAS 247045‑72‑3 itself, the conserved bromomethyl ketone pharmacophore suggests comparable intrinsic reactivity. In contrast, Boc‑Asp(OMe)‑OH (CAS 98045‑03‑5) lacks the electrophilic warhead entirely and cannot form covalent enzyme‑inhibitor complexes .

Activity‑Based Protein Profiling Irreversible Inhibitor Covalent Warhead

Commercial Purity Benchmarking: Diverse Supply‑Chain Options vs. Z‑Asp(OtBu)‑BMK

The target compound is listed by multiple vendors (e.g., CymitQuimica, Biosynth) with a minimum purity of 95% by achiral HPLC . In contrast, Z‑Asp(OtBu)‑bromomethyl ketone is more widely stocked by major chemical suppliers (e.g., Sigma‑Aldrich, BOC Sciences) and is often available with purity ≥97% and detailed analytical documentation (1H NMR, 13C NMR, HPLC traces) . However, the narrower supplier base for CAS 247045‑72‑3 means that procurement teams must carefully evaluate batch‑specific certificates of analysis for chiral purity and bromomethyl ketone integrity. Published head‑to‑head purity comparisons across suppliers do not exist, making this a procurement‑level differentiation rather than a literature‑validated one.

Procurement Chemical Supply Purity Specification

Procurement‑Guiding Application Scenarios for Methyl (3S)-5-Bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate (CAS 247045‑72‑3)


Synthesis of Epoxyketone Proteasome Inhibitors Requiring Orthogonal Boc/Methyl Ester Deprotection

When constructing tetrapeptide epoxyketones (e.g., carfilzomib analogues) via a Darzens‑type epoxidation of a bromomethyl ketone intermediate, the Boc/methyl ester orthogonality of CAS 247045‑72‑3 allows the P1 aspartate‑derived warhead to be installed early and then sequentially elongated at both termini without protecting‑group manipulation. The Z‑Asp(OtBu)‑BMK analogue would require hydrogenolysis, which is incompatible with alkene‑ or alkyne‑containing side chains that are common in second‑generation proteasome inhibitors [1].

Solid‑Phase Peptide Synthesis (Boc‑SPPS) with Base‑Labile Ester Anchor

In Boc‑SPPS, the peptide chain is assembled on a resin and the final cleavage uses HF or TFMSA. CAS 247045‑72‑3 provides a methyl ester handle that can be selectively saponified while the peptide remains attached to the resin, enabling on‑resin modification or cyclization. The Z‑Asp(OtBu)‑BMK compound, with its tert‑butyl ester, would be cleaved under the same acidic conditions used for Boc removal, negating the advantage of an orthogonal handle [2].

Covalent Probe Design for Cysteine Protease Profiling

The bromomethyl ketone warhead of CAS 247045‑72‑3 can be used to install a fluorescent or affinity tag via the Boc‑protected amine after enzyme alkylation. Because the Boc group is removed under mild acid conditions that do not disrupt the covalent enzyme‑adduct, the compound is preferred over Cbz‑protected analogues that require hydrogenolysis or strongly acidic HBr/AcOH, which could denature the target protein [3].

Chiral Building Block for Structure‑Activity Relationship (SAR) Studies

For SAR programs exploring the optimal distance between the P1 aspartate side chain and the electrophilic warhead, the (3S)‑bromomethyl ketone positioning of CAS 247045‑72‑3 offers a distinct scaffold relative to the (2S)‑regioisomer. Switching between the two positional isomers allows medicinal chemists to probe the spatial requirements of the S1 pocket without altering the warhead chemistry, making CAS 247045‑72‑3 a valuable comparator compound in a comprehensive SAR matrix [4].

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